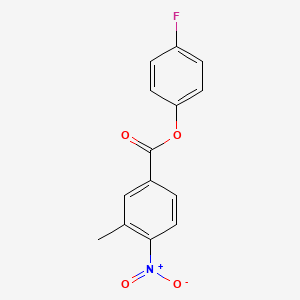

4-fluorophenyl 3-methyl-4-nitrobenzoate

Description

The exact mass of the compound 4-fluorophenyl 3-methyl-4-nitrobenzoate is 275.05938596 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-fluorophenyl 3-methyl-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluorophenyl 3-methyl-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl) 3-methyl-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-9-8-10(2-7-13(9)16(18)19)14(17)20-12-5-3-11(15)4-6-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGCXVCCMPWIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-fluorophenyl 3-methyl-4-nitrobenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-Fluorophenyl 3-Methyl-4-Nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Designed Potential

In the landscape of modern chemical research, the strategic design of novel molecular entities is paramount for advancing fields from medicinal chemistry to materials science. 4-Fluorophenyl 3-methyl-4-nitrobenzoate emerges as a compound of significant interest, not from a history of extensive study, but from the deliberate combination of three key structural motifs: a nitro-substituted benzoic acid, a fluorinated phenol, and an ester linkage. This guide provides a comprehensive, predictive analysis of its chemical properties, a robust protocol for its synthesis and characterization, and insights into its potential applications. The presence of the 4-fluorophenyl group is known to enhance lipophilicity and metabolic stability in drug candidates[1], while nitroaromatic compounds are valuable precursors in the synthesis of dyes, pharmaceuticals, and agrochemicals[2]. The ester linkage provides a site for potential hydrolytic activity, making it an interesting scaffold for prodrug design or as a reactive intermediate.

This document is structured to provide not just data, but a logical framework for understanding this molecule, grounded in established chemical principles and supported by data from analogous structures.

Predicted Physicochemical and Spectroscopic Data

Core Molecular Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₄H₁₀FNO₄ | Sum of atoms from 3-methyl-4-nitrobenzoic acid (C₈H₇NO₄) and 4-fluorophenol (C₆H₅FO) minus H₂O. |

| Molecular Weight | 275.23 g/mol | Calculated from the molecular formula. |

| Appearance | White to pale yellow crystalline solid | Based on the appearance of its precursors, 3-methyl-4-nitrobenzoic acid (white to yellowish powder)[2] and 4-fluorophenol (white crystalline solid)[3]. |

| Melting Point | > 100 °C | Expected to be a solid at room temperature. The melting point will be higher than 4-fluorophenol (43-46 °C)[4][5] and likely lower than 3-methyl-4-nitrobenzoic acid (216-218 °C)[6]. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water. | Ester formation will reduce the polarity compared to the carboxylic acid precursor, decreasing water solubility[6][7]. Similar esters are soluble in organic solvents[8][9]. |

Predicted Spectroscopic Data for Structural Elucidation

| Technique | Predicted Key Signals and Features |

| ¹H NMR | Aromatic protons from the nitrobenzoate ring (approx. 7.5-8.5 ppm), aromatic protons from the fluorophenyl ring (approx. 7.1-7.3 ppm), and a singlet for the methyl group (approx. 2.6 ppm). |

| ¹³C NMR | Carbonyl carbon of the ester (approx. 164-166 ppm), aromatic carbons, and the methyl carbon (approx. 20-22 ppm). The carbon attached to the fluorine will show a large C-F coupling constant. |

| IR Spectroscopy | Strong C=O stretch for the ester (approx. 1730-1750 cm⁻¹), characteristic N-O stretches for the nitro group (approx. 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹), and C-F stretch (approx. 1200-1250 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 275.23. |

Synthesis and Mechanistic Considerations

The most direct and logical approach to synthesizing 4-fluorophenyl 3-methyl-4-nitrobenzoate is through the esterification of 3-methyl-4-nitrobenzoic acid with 4-fluorophenol. A common and effective method for this transformation is Steglich esterification, which utilizes a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Visualizing the Synthesis Workflow

Caption: Steglich esterification workflow for the synthesis of 4-fluorophenyl 3-methyl-4-nitrobenzoate.

Detailed Experimental Protocol: Steglich Esterification

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

Materials:

-

3-Methyl-4-nitrobenzoic acid (1.0 eq)

-

4-Fluorophenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., Hexanes:Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-4-nitrobenzoic acid (1.0 eq), 4-fluorophenol (1.1 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous DCM.

-

Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluorophenyl 3-methyl-4-nitrobenzoate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Causality in Experimental Design

-

Why DCC and DMAP? DCC is a widely used coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which is then readily attacked by the weakly nucleophilic 4-fluorophenol. This combination allows the reaction to proceed under mild conditions.

-

Why anhydrous conditions? Water can compete with 4-fluorophenol as a nucleophile, leading to the hydrolysis of the activated intermediate back to the starting carboxylic acid, thus reducing the yield of the desired ester.

-

Why a basic wash? The wash with sodium bicarbonate is crucial to remove any unreacted 3-methyl-4-nitrobenzoic acid and acidic impurities.

Reactivity and Potential Applications

The chemical reactivity of 4-fluorophenyl 3-methyl-4-nitrobenzoate is dictated by the interplay of its functional groups.

Diagram of Key Structural Features

Caption: Chemical structure of 4-fluorophenyl 3-methyl-4-nitrobenzoate highlighting its functional groups.

-

Ester Moiety: The ester linkage is susceptible to nucleophilic attack, particularly under basic or acidic conditions, leading to hydrolysis. This property is fundamental for its potential use as a prodrug, where enzymatic cleavage in vivo could release an active carboxylic acid or phenol.

-

Nitro Group: The strongly electron-withdrawing nitro group makes the benzoate ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, although conditions would need to be forcing. The nitro group can also be readily reduced to an amine, providing a synthetic handle to introduce a wide range of functionalities. This transformation is a cornerstone in the synthesis of many pharmaceuticals.

-

Fluorophenyl Group: The 4-fluorophenyl group acts as a good leaving group, a principle exploited in the high reactivity of polyfluorophenyl esters in bioconjugation[10][11]. While not as activated as a pentafluorophenyl ester, the single fluorine atom still enhances the electrophilicity of the carbonyl carbon, making the ester more reactive towards nucleophiles than its non-fluorinated counterpart. This feature could be valuable in designing covalent inhibitors or bioconjugation reagents.

Potential Applications in Drug Development and Beyond

-

Medicinal Chemistry Scaffold: This molecule serves as a versatile starting point. The nitro group can be reduced to an amine, which can then be further functionalized to build libraries of compounds for screening. The fluorophenyl ester itself could be tested for biological activity, as nitrobenzoate esters have shown antimycobacterial properties[12].

-

Prodrug Design: The ester could be designed to be stable under physiological pH but susceptible to cleavage by specific enzymes (esterases) to release a therapeutic agent.

-

Intermediate for Agrochemicals and Dyes: Following the utility of its precursor, 3-methyl-4-nitrobenzoic acid[2], this ester could be a key intermediate in the synthesis of novel pesticides or dye molecules.

Conclusion

4-Fluorophenyl 3-methyl-4-nitrobenzoate represents a molecule with significant untapped potential. While this guide is predictive in nature, it is built upon a solid foundation of established chemical principles and data from closely related compounds. The proposed synthetic route is robust and high-yielding, and the characterization methods are standard and reliable. The unique combination of a reducible nitro group, a hydrolyzable ester, and an activating fluorophenyl moiety makes this compound a promising scaffold for future research in drug discovery, agrochemicals, and materials science. This technical guide provides the necessary framework for any researcher looking to synthesize, characterize, and explore the applications of this intriguing molecule.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid. [Link]

-

Al-Zoubi, M., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. [Link]

-

Cheméo. Chemical Properties of 3-Methyl-4-nitrobenzoic acid (CAS 3113-71-1). [Link]

-

Cheméo. Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9732, 4-Fluorophenol. [Link]

-

Ottokemi. 4-Fluorophenol, GR 99% - 371-41-5. [Link]

-

National Center for Biotechnology Information. Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles. [Link]

-

ResearchGate. Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles | Request PDF. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 592761, Methyl 3-fluoro-4-nitrobenzoate. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]

-

Journal of Medicinal Chemistry. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

-

National Center for Biotechnology Information. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

-

Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

-

Web Pages. 7. Nitration of Methyl Benzoate. [Link]

-

PubChemLite. 4-fluorophenyl 3-nitrobenzoate (C13H8FNO4). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5219721, Methyl 4-fluoro-3-nitrobenzoate. [Link]

-

Oakwood Chemical. Methyl 4-Fluoro-3-nitrobenzoate. [Link]

-

SpectraBase. 4-Fluoro-3-nitrobenzoic acid methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

ChemBK. Methyl 3-nitrobenzoate. [Link]

-

Chegg.com. Solved 4. Interpret the IR spectrum of methyl | Chegg.com. [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluorophenol | C6H5FO | CID 9732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluorophenol | 371-41-5 [chemicalbook.com]

- 5. 4-Fluorophenol, GR 99% - 371-41-5 - Manufacturers & Suppliers in India [ottokemi.com]

- 6. 3-Methyl-4-nitrobenzoic acid | 3113-71-1 [chemicalbook.com]

- 7. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Methyl 4-fluoro-3-nitrobenzoate CAS#: 329-59-9 [m.chemicalbook.com]

- 10. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Activity of Nitrobenzoate Derivatives

Abstract

Nitrobenzoate derivatives represent a compelling class of aromatic compounds characterized by a benzene ring substituted with both a carboxylate group (or its ester/amide derivative) and one or more nitro groups. The presence of the electron-withdrawing nitro group is not merely a structural feature; it is the cornerstone of their diverse and potent biological activities. This guide provides an in-depth exploration of the mechanisms, applications, and evaluation protocols for nitrobenzoate derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind their bioactivation, survey their therapeutic potential across antimicrobial and anticancer domains, and provide validated experimental workflows for their synthesis and characterization.

The Nitro Group: A Harbinger of Bioactivity

The biological significance of nitrobenzoate derivatives is intrinsically linked to the electrochemical properties of the nitro (NO₂) moiety. This group is a strong electron withdrawer, which reduces the electron density of the aromatic ring through both inductive and resonance effects.[1][2] This electronic modulation is fundamental to the molecule's interaction with biological systems.

However, the primary driver of bioactivity is not the parent compound itself but its metabolic transformation. The nitro group serves as a pro-moiety, which, under specific physiological conditions, can be enzymatically reduced to generate highly reactive intermediates.[2][3] This bioactivation is the central event that initiates a cascade of cytotoxic effects, forming the basis for the therapeutic potential of these compounds.[2][4]

The Central Role of Nitroreductases

The bioactivation of nitroaromatic compounds is predominantly catalyzed by a family of NAD(P)H-dependent flavoenzymes known as nitroreductases.[5][6] These enzymes are found across various biological kingdoms, including bacteria, fungi, and even in eukaryotic cells, although bacterial nitroreductases are the most extensively studied.[5][7] They are critical for the reductive metabolism that converts the relatively inert nitro group into reactive species.[6][7]

Nitroreductases are broadly classified into two types based on their sensitivity to oxygen:

-

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the sequential two-electron reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates to ultimately form the corresponding amine.[5][6] This process avoids the formation of a nitro anion radical, allowing the reaction to proceed efficiently even in the presence of oxygen.

-

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron reduction to form a nitro anion radical.[5][6] In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide anion (O₂⁻). This "futile cycling" can lead to significant oxidative stress but reduces the efficiency of prodrug activation under aerobic conditions.[5]

The selective expression of potent nitroreductases in certain microbes or in the hypoxic microenvironment of solid tumors is a key principle exploited in drug design.[3][8]

General Mechanism of Action: A Pathway to Cytotoxicity

The conversion of a nitrobenzoate derivative into a cytotoxic agent follows a well-defined reductive pathway. The process, initiated by nitroreductases, unleashes reactive nitrogen species that can inflict widespread cellular damage.

Caption: Bioactivation pathway of nitrobenzoate derivatives.

This enzymatic reduction is the causal step that transforms a stable prodrug into a potent therapeutic agent. The resulting hydroxylamine and nitroso intermediates are highly electrophilic and can covalently bind to nucleophilic macromolecules such as DNA and proteins, leading to loss of function and cell death.[3][9]

Spectrum of Biological Activities

The unique mechanism of action of nitrobenzoate derivatives endows them with a broad range of biological activities, with antimicrobial and anticancer applications being the most prominent.

Antimicrobial Activity

The presence of nitroreductase enzymes in many pathogenic microorganisms makes them particularly susceptible to nitroaromatic compounds.[2][4]

Antifungal Properties: Several studies have highlighted the efficacy of nitrobenzoate derivatives against pathogenic fungi, particularly Candida species.[3][10] The bioactivity is influenced by the specific structure of the molecule, such as the length of the alkyl ester side chain.[10] For example, a series of 3-methyl-4-nitrobenzoate derivatives demonstrated significant activity against various Candida strains.[10]

| Compound | Alkyl Ester Chain | C. albicans MIC (µM) | C. glabrata MIC (µM) | C. krusei MIC (µM) | C. guilliermondii MIC (µM) |

| 1 | Methyl | >500 | >500 | 125 | 39 |

| 2 | Ethyl | >500 | >500 | 250 | 125 |

| 3 | Propyl | >500 | >500 | >500 | 62 |

| 4 | Isopropyl | >500 | >500 | 500 | 125 |

| 5 | Butyl | >500 | >500 | >500 | 62 |

| 6 | Pentyl | >500 | >500 | 500 | 31 |

| Data synthesized from a study on 3-methyl-4-nitrobenzoate derivates.[10] |

Antibacterial & Antitubercular Properties: Nitrobenzoate derivatives have also shown promise as antibacterial agents.[11][12][13] Their activity extends to challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[12][14] Esters of nitrobenzoic acid, particularly 3,5-dinitrobenzoate derivatives, have demonstrated very potent activity against M. tuberculosis.[14][15][16] The mechanism in mycobacteria is thought to involve inhibition of key enzymes essential for cell wall biosynthesis, such as DprE1.[16] Interestingly, the high antitubercular activity of these compounds does not always correlate with high general cytotoxicity, suggesting a favorable therapeutic window.[14][15]

Anticancer Activity

The hypoxic (low oxygen) environment characteristic of solid tumors is a key vulnerability that can be exploited by nitroaromatic compounds.[3] Under hypoxic conditions, the expression and activity of nitroreductases are often upregulated, leading to the selective activation of nitrobenzoate-based prodrugs within the tumor microenvironment. This targeted cytotoxicity minimizes damage to healthy, well-oxygenated tissues.

Studies have shown that certain synthetic nitroaromatic compounds exhibit high antiproliferative activity against human cancer cell lines, with IC₅₀ values in the low micromolar range.[17][18] The mechanism is often linked to their properties as alkylating agents following reductive activation, leading to DNA damage and apoptosis.[18]

Enzyme Inhibition

Beyond broad cytotoxicity, some nitrobenzoate derivatives act as specific enzyme inhibitors. A notable example is 4-nitrobenzoate , which acts as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (COQ2).[19][20] This enzyme is a key component in the biosynthesis of Coenzyme Q (CoQ or ubiquinone), an essential electron carrier in the mitochondrial respiratory chain.[20][21] By inhibiting CoQ biosynthesis, 4-nitrobenzoate can disrupt cellular bioenergetics and is a valuable tool for studying the effects of CoQ deficiency.[19][21]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the synthesis and evaluation of nitrobenzoate derivatives.

Protocol: Synthesis of an Alkyl Nitrobenzoate Derivative (Esterification)

This protocol describes a standard Fisher esterification for synthesizing an alkyl ester of a nitrobenzoic acid.

Rationale: This acid-catalyzed reaction is a straightforward and common method for producing esters from carboxylic acids and alcohols. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the desired nitrobenzoic acid (e.g., 4-nitrobenzoic acid) in 10-20 equivalents of the corresponding alcohol (e.g., ethanol).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 equivalents) to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time will vary (typically 4-8 hours) and should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester using column chromatography on silica gel to obtain the final product. Characterize the purified compound using NMR and IR spectroscopy.[10][13][16]

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.[3]

Rationale: This method provides a quantitative measure of a compound's antifungal potency by determining the lowest concentration that inhibits visible microbial growth. It is a gold-standard assay for screening antimicrobial agents.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized fungal inoculum by suspending colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in RPMI-1640 medium to create a range of concentrations.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

-

Controls: Include a positive control (fungal inoculum without compound) and a negative control (medium only) on each plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.[3]

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic potential of a compound.[3]

Rationale: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the nitrobenzoate derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to untreated control cells. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3]

Toxicology and Safety Considerations

While the bioactivation of nitroaromatics is key to their therapeutic effect, it is also responsible for their potential toxicity. The same reactive intermediates that kill pathogens or cancer cells can also damage healthy host tissues.[9] The reductive metabolism of nitrobenzene and related compounds can lead to methemoglobinemia, a condition where hemoglobin is oxidized and unable to transport oxygen.[22] Furthermore, some nitroaromatic drugs have been associated with idiosyncratic liver injury.[9] Therefore, a thorough toxicological assessment is a critical component in the development of any new drug candidate from this class.

Conclusion and Future Perspectives

Nitrobenzoate derivatives are a versatile class of compounds whose biological activity is governed by the reductive metabolism of the nitro group. This mechanism allows for potent antimicrobial and anticancer effects, often with a degree of selectivity for pathogenic cells or hypoxic tumor environments. The ability to fine-tune activity through synthetic modification of the nitrobenzoate scaffold continues to make them an attractive area for drug discovery.[15]

Future research should focus on designing derivatives with enhanced selectivity for microbial or cancer-specific nitroreductases to improve the therapeutic index and reduce off-target toxicity. A deeper understanding of the structure-activity relationships and the pharmacokinetic and toxicological profiles of novel derivatives will be essential for translating their therapeutic potential into clinical success.

References

-

Reduction of polynitroaromatic compounds: the bacterial nitroreductases - Oxford Academic. [Link]

-

Bacterial Nitroreductase Enzymes - Ackerley Lab. [Link]

-

Reduction of polynitroaromatic compounds: the bacterial nitroreductases. [Link]

-

(PDF) Two-electron reduction of nitroaromatic compounds by Enterobacter cloacae NAD(P)H nitroreductase: Description of quantitative structure-activity relationships - ResearchGate. [Link]

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - MDPI. [Link]

-

Reduction of polynitroaromatic compounds: The bacterial nitroreductases - ResearchGate. [Link]

-

Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - MDPI. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed. [Link]

-

Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PubMed. [Link]

-

3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation - ResearchGate. [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH. [Link]

-

Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains - PMC. [Link]

-

(PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents - ResearchGate. [Link]

-

4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures | Request PDF - ResearchGate. [Link]

-

Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed. [Link]

-

4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]

-

Effects of inhibiting CoQ10 biosynthesis with 4-nitrobenzoate in human fibroblasts - PubMed. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. [Link]

-

Examples of nitroaromatic compounds in clinical trials as antitumor agents - ResearchGate. [Link]

-

TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf. [Link]

-

Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. ackerleylab.com [ackerleylab.com]

- 9. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 14. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of inhibiting CoQ10 biosynthesis with 4-nitrobenzoate in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Nitroaromatic Compounds

Introduction: The Duality of the Nitro Group

Nitroaromatic compounds (NACs) are a broad class of organic molecules characterized by one or more nitro (−NO₂) groups attached to an aromatic ring.[1] This simple functional group imparts a profound and often paradoxical set of properties, making NACs some of the most versatile and consequential chemicals in science and industry. They serve as life-saving antibiotics, potent anticancer agents, powerful explosives, and essential industrial precursors for dyes, pesticides, and polymers.[2][3][4]

The core of their biological activity, whether therapeutic or toxic, lies in the strong electron-withdrawing nature of the nitro group.[4][5] This property makes the aromatic ring electron-deficient and primes the nitro group itself for a series of reductive metabolic transformations. Crucially, most NACs are biologically inert prodrugs or pro-toxins; their mechanism of action is not initiated by the parent compound but by the highly reactive intermediates generated during its bioreductive activation.[6][7][8]

This guide provides an in-depth exploration of the fundamental mechanisms governing the action of nitroaromatic compounds. We will dissect the central pathway of bioreduction, explore the bifurcation that leads to either targeted cell death or widespread toxicity, examine case studies of prominent NACs, and detail key experimental protocols for their investigation.

Part 1: The Core Mechanism: Bioreductive Activation

The biological activity of a nitroaromatic compound is almost invariably unlocked through the enzymatic reduction of its nitro group. This multi-step process converts the relatively stable parent molecule into a cascade of progressively more reactive species.

The canonical reduction pathway proceeds through the sequential addition of electrons, transforming the nitro group into nitroso, hydroxylamine, and finally, amino derivatives.[9][10] This transformation is catalyzed by a family of enzymes known as nitroreductases (NTRs) , which are flavoenzymes that utilize cofactors like NAD(P)H to donate electrons.[8][11][12] A critical distinction in understanding the fate and effect of any NAC is the type of nitroreductase it encounters.

Type I vs. Type II Nitroreductases: A Mechanistic Crossroads

Nitroreductases are broadly classified into two main types based on their sensitivity to molecular oxygen, a distinction that fundamentally dictates the biological outcome.

-

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the reduction of the nitro group via a two-electron transfer mechanism, typically proceeding through a "ping-pong" kinetic model.[8] This process directly reduces the nitro group to a nitroso intermediate and subsequently to a hydroxylamine, bypassing the formation of a long-lived free radical.[11][13] Because this pathway is not readily intercepted by oxygen, it is the predominant mechanism of activation under anaerobic or hypoxic (low-oxygen) conditions, such as those found within anaerobic bacteria, certain parasites, and the core of solid tumors.[11][12] The highly reactive nitroso and hydroxylamine products are the primary effectors of cytotoxicity in this pathway.

-

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron transfer, reducing the nitroaromatic compound to a nitro anion radical (Ar-NO₂•⁻) .[11] In an aerobic environment, this radical is immediately quenched by molecular oxygen (O₂), regenerating the parent nitroaromatic compound and producing a superoxide anion radical (O₂•⁻).[14] This process, known as futile cycling , prevents the full reduction of the NAC and instead transforms the enzyme into a factory for generating reactive oxygen species (ROS). This futile cycle is the principal mechanism behind the oxidative stress-induced toxicity of NACs in aerobic cells.[11][14]

Caption: General bioreduction pathway and the mechanistic divergence mediated by Type I and Type II nitroreductases.

Part 2: The Dichotomy of Effect: Therapeutic Action vs. Toxicity

The same fundamental process of bioreduction can lead to highly specific, therapeutic outcomes or to broad, indiscriminate toxicity. The determining factors are the cellular context—primarily the oxygen concentration and the specific enzymatic machinery present—and the chemical stability of the resulting reactive intermediates.

Section 2.1: Therapeutic Mechanisms

The therapeutic utility of NACs is best exemplified by their application as antimicrobials and as hypoxia-activated anticancer prodrugs. Both strategies exploit low-oxygen environments to achieve selective toxicity.

Many pathogenic bacteria and protozoan parasites are anaerobic or microaerophilic, meaning they thrive in low-oxygen environments. These organisms are rich in Type I nitroreductases, making them uniquely susceptible to NACs.[5][6][7]

-

Selective Activation: In the host's aerobic tissues, the NAC undergoes minimal activation or engages in futile cycling with low toxicity. Upon entering the anaerobic pathogen, the drug is rapidly reduced by Type I NTRs.

-

Generation of Cytotoxic Intermediates: This reduction generates high concentrations of cytotoxic nitroso and hydroxylamine species.[5]

-

Macromolecular Damage: These electrophilic intermediates covalently bind to and damage essential biological macromolecules. The primary target is often DNA, where adduct formation leads to strand breaks and inhibition of replication, ultimately causing cell death.[2][5][9][15] Other targets include critical proteins and enzymes, disrupting cellular metabolism.

A key to the success of many nitroaromatic drugs is the presence of pathogen-specific enzymes that efficiently activate them. For example, the anti-parasitic drug benznidazole is activated by a trypanosomal Type I nitroreductase that has no mammalian homologue, providing a powerful degree of selectivity.

The cores of solid tumors are often poorly vascularized, resulting in regions of severe hypoxia. This metabolic state is a hallmark of cancer and can be exploited for targeted therapy.[16] Nitroaromatic compounds are ideal candidates for HAPs.

-

Systemic Administration: The inert prodrug is administered systemically and distributes throughout the body.

-

Selective Bioreduction in Tumors: In healthy, well-oxygenated tissues, the drug remains largely inactive. Within the hypoxic tumor microenvironment, elevated levels of reductase enzymes (such as cytochrome P450 reductases) activate the prodrug.[15][16]

-

Localized Cytotoxicity: The activation releases a potent cytotoxic agent directly within the tumor, killing cancer cells while sparing healthy tissue. This localized effect minimizes the systemic side effects common to conventional chemotherapy.[16]

Caption: Mechanism of a nitroaromatic hypoxia-activated prodrug (HAP) for cancer therapy.

Section 2.2: Mechanisms of Toxicity

In aerobic organisms, the metabolism of NACs is a primary driver of toxicity, manifesting mainly as oxidative stress and genotoxicity. Many NACs are classified as environmental pollutants and potential carcinogens due to these mechanisms.[2][3]

As described previously, the interaction of NACs with Type II nitroreductases in the presence of oxygen initiates a futile redox cycle that continuously generates superoxide radicals (O₂•⁻).[14] This overproduction of O₂•⁻ overwhelms the cell's antioxidant defenses, leading to a state of severe oxidative stress.[17]

The superoxide radical is the progenitor of a cascade of other highly damaging ROS:

-

It is converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂).

-

In the presence of transition metals like iron (Fe²⁺), H₂O₂ undergoes the Fenton reaction to produce the hydroxyl radical (•OH), one of the most reactive and damaging species in biology.[18]

This ROS onslaught causes indiscriminate damage to all major classes of biomolecules, including lipid peroxidation (damaging cell membranes), protein oxidation (impairing enzyme function), and oxidative DNA damage.[19][20]

Caption: Futile cycling of nitroaromatics leading to the generation of ROS and oxidative stress.

Beyond oxidative damage, NACs are potent genotoxins through the direct chemical modification of DNA. This mechanism is responsible for the mutagenic and carcinogenic properties attributed to many compounds in this class.[2][9][21]

The key metabolite is the N-hydroxylamine (Ar-NHOH) produced by Type I reduction. While toxic in its own right, it can undergo further metabolic activation, particularly through O-esterification by cellular enzymes like acetyltransferases or sulfotransferases.[9][14] This creates a highly unstable ester, which spontaneously breaks down to form a powerful electrophile known as a nitrenium ion (Ar-NH⁺) .[9][14]

The nitrenium ion readily attacks nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine, forming stable, bulky covalent DNA adducts.[9][22] These adducts distort the DNA helix, blocking replication and transcription. If not repaired, they can cause mispairing during DNA synthesis, leading to permanent genetic mutations and initiating carcinogenesis.[2][9]

Caption: Pathway of genotoxicity from nitroaromatic reduction to DNA adduct formation.

Part 3: Quantitative Data & Case Studies

The diverse activities of NACs are best understood through specific examples. The following table summarizes key properties of representative compounds.

| Compound | Class | Primary Application | Core Mechanism of Action | Key Enzymes |

| Metronidazole | 5-Nitroimidazole | Antibiotic, Antiprotozoal | Reductive activation in anaerobes to intermediates that cause DNA strand breakage.[5][6] | Pyruvate:ferredoxin oxidoreductase (PFOR), Nitroreductases |

| Nifurtimox | Nitrofuran | Antiparasitic (Chagas) | Activation by trypanosomal Type I NTRs; generates oxidative stress and cytotoxic nitrile metabolites.[7] | Trypanosomal Nitroreductase (NTR I) |

| 2,4,6-Trinitrotoluene (TNT) | Nitroarene | Explosive | Toxicity: Bioreduction to amino-derivatives that are mutagenic; futile cycling causes oxidative stress.[11][23][24] | Bacterial & Mammalian Nitroreductases |

| 2,4-Dinitrophenol (DNP) | Nitroarene | Industrial Chemical | Uncouples oxidative phosphorylation by transporting protons across the mitochondrial inner membrane, dissipating the proton gradient needed for ATP synthesis.[11] | N/A (Direct Physicochemical Action) |

| CB1954 (Tretazicar) | Dinitrobenzamide | Anticancer (HAP) | Bioreduction by NQO1 (DT-diaphorase) to a hydroxylamine that cross-links DNA.[8] | NAD(P)H Quinone Dehydrogenase 1 (NQO1) |

Part 4: Key Experimental Protocol

Validating the mechanism of a novel nitroaromatic compound requires a systematic approach. The following protocol outlines a standard workflow to assess its potential as a substrate for reductive enzymes and its resulting cytotoxicity.

Protocol: Characterization of a Novel Nitroaromatic Compound

Objective: To determine if a test NAC is a substrate for a Type I nitroreductase and to quantify its cytotoxic effect on a target cell line.

Part A: In Vitro Nitroreductase Activity Assay (Spectrophotometric)

This assay quantifies the rate at which a nitroreductase consumes NADPH in the presence of the NAC substrate.

-

Reagents & Materials:

-

Purified recombinant Type I nitroreductase (e.g., E. coli NfsB).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

NADPH stock solution (10 mM in buffer).

-

Test NAC stock solution (e.g., 100 mM in DMSO).

-

UV-transparent 96-well plate or cuvettes.

-

UV/Vis spectrophotometer capable of reading at 340 nm.

-

-

Procedure:

-

Prepare a reaction master mix in the assay buffer containing the nitroreductase at a final concentration of 1-5 µg/mL.

-

In a 96-well plate, add the assay buffer and varying concentrations of the test NAC (e.g., 0-500 µM). Include a "no substrate" control.

-

To initiate the reaction, add NADPH to a final concentration of 100-200 µM.

-

Immediately place the plate in the spectrophotometer and begin kinetic measurements of the absorbance at 340 nm (A₃₄₀) every 30 seconds for 10-15 minutes. The oxidation of NADPH to NADP⁺ results in a decrease in A₃₄₀.

-

Include a "no enzyme" control to check for non-enzymatic reduction of the NAC by NADPH.

-

-

Data Analysis:

-

For each concentration, calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the kinetic curve.

-

Convert the rate to µmol/min/mg using the Beer-Lambert law and the extinction coefficient for NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

-

Plot the reaction rate versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.

-

Part B: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cytotoxicity after exposure to the NAC.

-

Reagents & Materials:

-

Target cell line (e.g., a bacterial strain for antibiotics, a cancer cell line for HAPs).

-

Appropriate cell culture medium and supplements.

-

Test NAC stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well cell culture plates.

-

Plate reader capable of reading absorbance at ~570 nm.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere/grow overnight. For bacterial assays, inoculate a liquid culture.

-

Prepare serial dilutions of the test NAC in the culture medium and add them to the wells. Include a "vehicle only" (e.g., DMSO) control.

-

Incubate the cells for a defined period (e.g., 24, 48, or 72 hours). For HAP testing, incubation should be performed under both normoxic (21% O₂) and hypoxic (e.g., <1% O₂) conditions.

-

After incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Remove the medium and dissolve the formazan crystals with the solubilization solution.

-

Measure the absorbance of each well at 570 nm.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.

-

Plot the percent viability versus the log of the NAC concentration.

-

Perform a non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability). A significantly lower IC₅₀ under hypoxic conditions is indicative of a hypoxia-activated compound.

-

Conclusion

The mechanism of action of nitroaromatic compounds is a compelling illustration of how a single functional group can mediate a vast spectrum of biological effects. The central, unifying principle is bioreductive activation, a process whose outcome is exquisitely sensitive to the surrounding environment. In the absence of oxygen, Type I nitroreductases convert NACs into targeted cytotoxic agents, a property masterfully exploited in antimicrobial and anticancer therapies. In the presence of oxygen, Type II nitroreductases engage in futile cycling, unleashing a torrent of oxidative stress that underlies the toxicity of many of these compounds. Furthermore, the generation of highly reactive nitrenium ions provides a direct pathway to mutagenicity and carcinogenesis.

Future research will continue to leverage this mechanistic understanding. The design of next-generation hypoxia-activated prodrugs with improved selectivity and reduced off-target effects remains a key goal in oncology.[16] In parallel, the study of microbial nitroreductases is paving the way for novel bioremediation strategies to degrade nitroaromatic pollutants in the environment. A deep comprehension of these core mechanisms is therefore not just an academic exercise but a critical foundation for innovation in medicine, toxicology, and environmental science.

References

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2021). SciELO. [Link]

-

Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008). FEMS Microbiology Reviews. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). Microbiology and Molecular Biology Reviews. [Link]

-

Biological Treatment of Nitroaromatics in Wastewater. (2024). MDPI. [Link]

-

Metabolic activation pathways leading to mutation in nitro-aromatic compounds. (2013). ResearchGate. [Link]

-

Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). PubMed. [Link]

-

Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. (1994). Applied and Environmental Microbiology. [Link]

-

Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). MDPI. [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). Molecules. [Link]

-

Major mechanisms of toxicity of nitroaromatic compounds. (2021). ResearchGate. [Link]

-

Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI. [Link]

-

Mutagenicity of Nitroaromatic Compounds. (2000). Chemical Research in Toxicology. [Link]

-

Bacterial Nitroreductase Enzymes. (n.d.). Ackerley Lab, Victoria University of Wellington. [Link]

-

Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2010). International Journal of Molecular Sciences. [Link]

-

Involvement of oxidative stress in the genotoxicity and cytotoxicity of nitro-aromatic derivatives: an ESR spin trapping study coupled to genotoxicity assay in human fibroblasts. (2018). ResearchGate. [Link]

-

Escherichia coli YafP protein modulates DNA damaging property of the nitroaromatic compounds. (2011). Nucleic Acids Research. [Link]

-

Nitro compound. (n.d.). Wikipedia. [Link]

-

Bioreduction of the nitro group by nitroreductases (NTR) or others... (2021). ResearchGate. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

-

Enzymatic Reduction of Nitro Compounds to Amines with Nitroreductase. (2018). ResearchGate. [Link]

-

Metabolism of nitroaromatic compounds. (1986). Drug Metabolism Reviews. [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). ASM Journals. [Link]

-

Mechanism of Two-/Four-Electron Reduction of Nitroaromatics by Oxygen-Insensitive Nitroreductases: The Role of a Non-Enzymatic Reduction Step. (2018). MDPI. [Link]

-

In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2017). Environmental Toxicology and Chemistry. [Link]

-

Nitroaromatic compounds damage the DNA of zebrafish embryos (Danio rerio). (2021). ResearchGate. [Link]

-

Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. (2014). Journal of Applied Toxicology. [Link]

-

Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. (2024). International Journal of Molecular Sciences. [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). Pharmaceutics. [Link]

-

Interactions of nitroaromatic compounds with the mammalian selenoprotein thioredoxin reductase and the relation to induction of apoptosis in human cancer cells. (2006). The Journal of Biological Chemistry. [Link]

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. ackerleylab.com [ackerleylab.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. svedbergopen.com [svedbergopen.com]

- 16. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Escherichia coli YafP protein modulates DNA damaging property of the nitroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Fluorinated Nitrobenzoates: Strategic Synthons in Medicinal Chemistry and Materials Science

Executive Summary

Fluorinated nitrobenzoates represent a specialized class of aromatic synthons that bridge the gap between high-energy reactivity and structural stability. Their utility is derived from the synergistic electronic effects of the nitro group (

This guide details the mechanistic rationale, synthetic applications, and validated protocols for utilizing fluorinated nitrobenzoates, specifically focusing on Methyl 4-fluoro-3-nitrobenzoate as a model scaffold.

The Chemical Rationale: The "Fluorine Effect" in

The primary utility of fluorinated nitrobenzoates lies in their reactivity toward nucleophiles. While fluorine is generally considered a poor leaving group in aliphatic

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step is the initial nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex).

-

Electronegativity: Fluorine's high electronegativity (

) inductively withdraws electron density from the ipso-carbon, significantly lowering the energy of the transition state for nucleophilic attack. -

Meisenheimer Stabilization: The nitro group acts as an electron sink, stabilizing the negative charge.[2]

-

The Result: The order of reactivity in

is often

Medicinal Chemistry Applications

Precursors for Privileged Heterocycles

Fluorinated nitrobenzoates are essential building blocks for benzimidazoles , a scaffold found in numerous kinase inhibitors and anthelmintics.

The Workflow:

- Displacement: The fluorine is displaced by a primary amine.

-

Nitro Reduction: The nitro group is reduced to an aniline (using

, -

Cyclization: The resulting diamine is condensed with an aldehyde or carboxylic acid to close the imidazole ring.

Case Study: Kinase Inhibitor Synthesis

In the development of EGFR inhibitors, the 4-fluoro-3-nitrobenzoate scaffold allows for the introduction of solubilizing tails (e.g., morpholine or piperazine) at the 4-position before building the core kinase-binding domain. This "late-stage" diversity is often harder to achieve with chlorinated analogs due to slower reaction rates.

Materials Science: Liquid Crystals

Beyond drugs, fluorinated nitrobenzoates (and their reduced aniline derivatives) are precursors for Fluorinated Liquid Crystals (LCs) used in Active Matrix displays.

-

Dielectric Anisotropy (

): The -

Viscosity & Stability: Unlike cyano-based LCs, fluorinated variants have lower viscosity (faster switching speeds) and high specific resistivity (holding voltage better in TFT pixels), preventing "image sticking."

Experimental Protocols

Protocol A: Synthesis of Methyl 4-fluoro-3-nitrobenzoate

This protocol utilizes a Fischer Esterification, optimized for scalability and safety.

Reagents:

-

4-Fluoro-3-nitrobenzoic acid (1.0 eq)[3]

-

Methanol (anhydrous, 10-20 volumes)

-

Sulfuric Acid (

, conc., 1.5 eq) or Thionyl Chloride (

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (

). -

Dissolution: Charge the flask with 4-fluoro-3-nitrobenzoic acid and Methanol. Stir until suspended.

-

Catalyst Addition:

-

Option 1 (

): Add conc. -

Option 2 (

): Cool to 0°C. Add

-

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 3–5 hours.

-

Monitoring: Monitor via TLC (Solvent: 20% EtOAc/Hexanes). The acid spot (baseline) should disappear, replaced by a high

ester spot. -

Workup:

-

Cool to room temperature.

-

Concentrate methanol under reduced pressure.

-

Dilute residue with EtOAc and wash with saturated

(to remove unreacted acid) and Brine.

-

-

Purification: Dry organic layer over

, filter, and evaporate. The product typically crystallizes as a pale yellow solid.

Protocol B: Self-Validating Displacement

This protocol demonstrates the displacement of Fluorine with Morpholine. It is "self-validating" because the loss of the Fluorine signal in NMR confirms reaction completion.

Reagents:

-

Methyl 4-fluoro-3-nitrobenzoate (1.0 eq)

-

Morpholine (1.2 eq)

- (2.0 eq, anhydrous)

-

Acetonitrile (

) or DMF

Methodology:

-

Reaction: Dissolve the benzoate in MeCN. Add

and Morpholine. -

Heat: Stir at 60°C for 2 hours. The yellow solution will often darken to orange/red (characteristic of nitro-aniline formation).

-

Validation (In-Process Control):

-

Take an aliquot. Run

NMR . -

Start: Signal at

to -

End: Complete disappearance of the

signal. If a signal remains, the reaction is incomplete.

-

-

Workup: Pour into water. The product (Methyl 4-morpholino-3-nitrobenzoate) often precipitates. Filter and wash with water.[4]

Data Summary Table:

| Parameter | 4-Fluoro-3-nitrobenzoate | 4-Chloro-3-nitrobenzoate | Note |

| Fast ( | Slow ( | F stabilizes transition state better. | |

| Reaction Temp | Mild (RT to 60°C) | Harsh (>80°C) | Lower energy barrier for F. |

| Leaving Group Fate | Use | ||

| N/A | F allows easy NMR monitoring. |

Safety & Handling

Critical Warning: Nitro-aromatics are potentially explosive if heated under confinement. Fluorine displacement generates Fluoride ions (

-

HF Scavenging: Always use an inorganic base (

or -

Skin Permeability: Fluorinated nitro compounds are highly lipophilic and can penetrate skin rapidly. Wear nitrile gloves (double-gloving recommended) and a lab coat.

-

Exotherms: The reduction of the nitro group (Step 2 in the workflow) is highly exothermic. Add reducing agents (

,

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Retrieved from [Link]

-

Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol Guide: Comprehensive Characterization of 4-Fluorophenyl 3-Methyl-4-nitrobenzoate

Abstract

This document provides a comprehensive guide to the analytical methodologies required for the complete characterization of 4-fluorophenyl 3-methyl-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such intermediates is a critical step that directly impacts the quality and safety of the final Active Pharmaceutical Ingredient (API).[1][2] This guide moves beyond simple procedural lists to explain the scientific rationale behind method selection and parameter optimization. It is intended for researchers, analytical chemists, and quality control professionals in the drug development and manufacturing sectors. The protocols detailed herein cover structural elucidation, functional group confirmation, purity assessment, and thermal property analysis, forming a robust, self-validating analytical package.

Introduction: The Strategic Importance of Intermediate Characterization

In pharmaceutical manufacturing, the quality of the final drug product is not merely determined at the final step but is built throughout the synthesis process.[3] Intermediates like 4-fluorophenyl 3-methyl-4-nitrobenzoate are the foundational building blocks of APIs, and their quality attributes are often carried through to the final product.[1] Inadequate characterization at this stage can lead to downstream manufacturing failures, regulatory hurdles, and compromised patient safety.[3][4]

Therefore, a multi-faceted analytical approach is not just recommended; it is essential. This guide outlines a logical workflow for characterizing this specific molecule, employing a suite of orthogonal techniques to build a complete analytical profile.

Caption: A logical workflow for the comprehensive characterization of a pharmaceutical intermediate.

Structural Elucidation and Confirmation

The primary objective is to unequivocally confirm that the synthesized molecule is indeed 4-fluorophenyl 3-methyl-4-nitrobenzoate and not an isomer or related byproduct. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, supported by Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive information about the carbon-hydrogen framework and the chemical environment of the fluorine atom.

Rationale & Expertise: The molecule's structure features distinct proton environments: a methyl group, three protons on the nitro-substituted ring, and four protons on the fluoro-substituted ring. The electron-withdrawing effects of the nitro and ester groups will shift adjacent protons downfield, while the fluorine atom will induce characteristic splitting in both ¹H and ¹³C spectra.[5]

Predicted ¹H NMR Chemical Shifts (in CDCl₃, reference TMS at 0 ppm):

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |

|---|---|---|---|---|

| Methyl (CH₃) | 2.5 - 2.7 | Singlet (s) | N/A | Adjacent to an aromatic ring, no neighboring protons. |

| Aromatic H (Nitro Ring) | 8.0 - 8.8 | Multiplets (m) | ortho, meta | Strongly deshielded by adjacent NO₂ and ester groups.[6] |

| Aromatic H (Fluoro Ring) | 7.1 - 7.4 | Multiplets (m) | ortho, meta, H-F | Protons on the fluorophenyl ring, showing coupling to fluorine. |

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16.

-

-

¹³C Acquisition Parameters:

-

Pulse Program: Proton-decoupled with NOE (zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, until adequate signal-to-noise is achieved.

-

-

¹⁹F Acquisition Parameters:

-

Pulse Program: Standard single pulse, proton-decoupled.

-

Reference: CCl₃F at 0 ppm.

-

Number of Scans: 64.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H signals and reference the TMS peak to 0.00 ppm.

Mass Spectrometry (MS)

Rationale & Expertise: MS provides the molecular weight of the compound, offering a fundamental check of its identity. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, minimizing fragmentation and clearly showing the molecular ion.

Protocol: LC-MS Analysis

-

System: An HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in acetonitrile or methanol.

-

MS Parameters (Positive Ion Mode):

-

Ion Source: ESI+.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas (N₂): 10 L/min.

-

Gas Temperature: 300 °C.

-

Scan Range: m/z 100-500.

-

-

Data Interpretation:

-

Expected Molecular Weight: C₁₄H₁₀FNO₄ = 275.06 g/mol .

-

Expected Ion Peak [M+H]⁺: m/z = 276.07.

-

Expected Sodium Adduct [M+Na]⁺: m/z = 298.05.

-

Functional Group and Purity Analysis

Once the structure is confirmed, the next steps are to verify the presence of key functional groups and to quantify the purity of the material.

Infrared (IR) Spectroscopy

Rationale & Expertise: IR spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of the molecule's characteristic functional groups: the ester carbonyl (C=O), the nitro group (N-O), and bonds associated with the aromatic rings (C=C, C-H) and the C-F bond. Aromatic esters exhibit a characteristic pattern of three strong bands often called the "Rule of Three".[7]

Predicted IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1720 - 1740 |

| Nitro N-O | Asymmetric Stretch | 1520 - 1560[8][9][10] |

| Nitro N-O | Symmetric Stretch | 1340 - 1370[8][9][10] |

| Aromatic C-O | Stretch | 1250 - 1300[7] |

| C-F | Stretch | 1100 - 1250 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction. Label significant peaks.

High-Performance Liquid Chromatography (HPLC)

Rationale & Expertise: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and profiling any related impurities.[1][2] A reverse-phase C18 column is ideal for this molecule, separating compounds based on polarity. A gradient elution using water and a polar organic solvent like acetonitrile will ensure that any impurities with different polarities are well-resolved from the main peak. UV detection is suitable as the aromatic rings and nitro group provide strong chromophores.

Caption: A decision-making flowchart for developing a robust HPLC purity method.

Protocol: Purity Determination by Reverse-Phase HPLC

-

Instrumentation & Conditions:

-

HPLC System: Quaternary or Binary pump, autosampler, column oven, Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm (determine λ_max via DAD scan).

-

Injection Volume: 10 µL.

-

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 5 95 18.0 5 95 18.1 70 30 | 22.0 | 70 | 30 |

-

Sample Preparation:

-

Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent). This gives a stock concentration of 100 µg/mL.

-

-

Analysis:

-

Inject a diluent blank to ensure no system peaks interfere.

-

Inject the sample solution in triplicate.

-

-

Calculation:

-

Determine the area of all peaks in the chromatogram.

-

Calculate purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

-

Trustworthiness - System Suitability: Before sample analysis, perform 5 replicate injections of the sample solution. The system is suitable if:

-

The relative standard deviation (RSD) of the main peak area is ≤ 2.0%.

-

The tailing factor for the main peak is between 0.8 and 1.5.

-

The theoretical plate count is ≥ 2000.

-

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Rationale & Expertise: DSC is a powerful technique for determining the melting point and assessing the absolute purity of crystalline solids.[11] According to the van't Hoff equation, the presence of impurities broadens the melting endotherm and depresses the melting point. This technique is recognized by major pharmacopeias for purity analysis.[11]

Protocol: Melting Point and Purity by DSC

-

Instrument: A calibrated DSC instrument (e.g., with indium standard).

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a vented aluminum DSC pan and hermetically seal.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp at a rate of 2 °C/min to a temperature at least 20 °C above the expected melting point.

-

Use a nitrogen purge gas at 50 mL/min.

-

-

Data Analysis:

-

Determine the onset and peak temperature of the melting endotherm. The onset is typically reported as the melting point.

-

Use the instrument's software to perform a purity calculation based on the van't Hoff model. This is valid for crystalline materials with purities >98.5% that do not decompose upon melting.[11]

-

Summary of Analytical Methods and Expected Results

| Technique | Purpose | Key Parameters / Conditions | Expected Result |

| ¹H NMR | Structural Confirmation | 400 MHz, CDCl₃ | Peaks corresponding to methyl, and two distinct aromatic systems. |

| ¹³C NMR | Structural Confirmation | 100 MHz, CDCl₃ | Resonances for all 14 unique carbons. |

| Mass Spec. | Molecular Weight | ESI+, m/z 100-500 | [M+H]⁺ at m/z = 276.07. |

| FTIR | Functional Groups | ATR, 4000-650 cm⁻¹ | Strong bands for C=O (~1730), N-O (~1540, ~1350), C-F (~1150). |

| HPLC | Purity/Impurities | C18, ACN/H₂O gradient | Main peak with purity >99.0% area percent. |

| DSC | Melting Point & Purity | 2 °C/min ramp | Sharp melting endotherm; purity consistent with HPLC. |

References

- Novasol Biotech. (2024, October 1).

- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.).

- Emery Pharma. (2023, March 7).

- The Analytical Method Development and Validation: A Review. (n.d.).

- Analytical Method Validation for Quality Assurance and Process Valid

- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).

- NETZSCH Analyzing & Testing. (2020, July 22).

- Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16).

- LIGHT ABSORPTION STUDIES: PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. (n.d.). Canadian Science Publishing.

- Quantitative Infrared Spectrophotometry of Organic Nitr

- Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732.

- Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341-6351.

- Ultraviolet absorption spectra: Some substituted benzoic acids. (2007, April 25). Semantic Scholar.

- Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).

- Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... (n.d.).

- 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.

- Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-785.

- Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020, February 10).

- The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018, September 1). Spectroscopy.

- PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. (n.d.). Canadian Science Publishing.

- MaChemGuy. (2018, March 30).

- Supporting Inform

- Electronic Supplementary Material (ESI) for RSC Advances. (n.d.). The Royal Society of Chemistry.

- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15).

- Infrared Spectroscopy. (n.d.). CDN.

Sources

- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. upm-inc.com [upm-inc.com]

- 5. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]